molecular formula C16H15BrClNO3 B2483355 Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate CAS No. 866154-96-3

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B2483355
CAS No.: 866154-96-3
M. Wt: 384.65
InChI Key: AMNDAUDIPWQFDT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound belonging to the pyridinecarboxylate family. This compound features a bromine atom, a chlorine-substituted phenyl group, and various alkyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate as the core structure.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods like continuous flow synthesis are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide (OH-) or alkoxides (RO-) replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acidic conditions.

  • Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).

  • Substitution: NaOH, KOH, or various alkoxides in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted pyridines or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: Its applications extend to the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Lacks the bromine atom.

  • Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Different position of the bromine atom.

  • Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Similar structure but different substituents.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-4-19-9(2)13(17)15(20)12(16(21)22-3)14(19)10-5-7-11(18)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNDAUDIPWQFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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